1,7,9-triazatricyclo[8.5.0.03,8]pentadeca-3(8),4,6,9-tetraen-2-one
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Overview
Description
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one is a heterocyclic compound that features a fused ring system combining pyridine, pyrimidine, and azepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one typically involves the intramolecular condensation of appropriately substituted hydroquinones. For instance, 2,5-bis-(3-aminopropyl)hydroquinones can undergo intramolecular condensation in neutral or slightly alkaline aqueous solution in air to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while reduction could produce dihydro derivatives.
Scientific Research Applications
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one has several scientific research applications:
Chemistry: The compound is studied for its unique electronic and structural properties, making it a candidate for developing new materials and catalysts.
Biology: Its potential biological activity is explored, particularly in the context of enzyme inhibition and receptor binding.
Industry: It may be used in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrido[3,4-d]pyrimidines: These compounds share a similar fused ring system and are studied for their potential as HPK1 inhibitors for treating cancer and inflammatory diseases.
Tetrahydro-1H-pyrido-[4,3-b]indoles: These derivatives are explored for their anti-tumor activity and have shown promising results in preclinical studies.
Uniqueness
8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one is unique due to its specific ring fusion pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,7,9-triazatricyclo[8.5.0.03,8]pentadeca-3(8),4,6,9-tetraen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-9-5-4-7-13-11(9)14-10-6-2-1-3-8-15(10)12/h4-5,7H,1-3,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCLDTSXPWMLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC=N3)C(=O)N2CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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